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Compound of Interest

Compound Name: (Rac)-Z-FA-FMK

Cat. No.: B10775747

(Rac)-Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a synthetic,
cell-permeable, and irreversible inhibitor of cysteine proteases. It is widely utilized in cell
biology and drug development research, primarily as a potent inhibitor of cathepsins and a
selective inhibitor of effector caspases. This guide provides a comprehensive overview of its
technical specifications, mechanism of action, and experimental applications.

Core Properties and Specifications

(Rac)-Z-FA-FMK is a peptide derivative with a fluoromethyl ketone (FMK) moiety that
covalently modifies the active site cysteine of its target proteases, leading to irreversible
inhibition.
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Property Value

Full Name (Rac)-Z-FA-FMK

Synonyms Z-FA-FMK, Z-Phe-Ala-FMK
Molecular Formula C21H23FN20a4

Molecular Weight 386.4 g/mol

Appearance White solid

Solubility Soluble in DMSO (to 10 mM)
Storage Store at -20°C, desiccated
Mechanism of Action Irreversible covalent inhibitor

Mechanism of Action

(Rac)-Z-FA-FMK exhibits a dual inhibitory role, targeting both lysosomal cathepsins and
cytosolic effector caspases.

Inhibition of Cysteine Proteases

Z-FA-FMK is a potent inhibitor of cysteine proteases, most notably cathepsins B and L.[1]
Cathepsins are involved in various physiological processes, including protein degradation
within lysosomes, and their dysregulation is implicated in diseases such as cancer and arthritis.

Selective Inhibition of Effector Caspases

In the context of apoptosis, Z-FA-FMK demonstrates selectivity for effector caspases, which are
the executioners of programmed cell death. It effectively inhibits caspases-2, -3, -6, and -7,
while showing no significant activity against initiator caspases-8 and -10.[1] This selective
inhibition makes it a valuable tool for dissecting the caspase cascade and differentiating
between the initiator and executioner phases of apoptosis. Due to its lack of effect on initiator
caspases, it is often employed as a negative control in caspase inhibition studies to ensure that
the observed effects are specific to the targeted caspases.

Inhibition of the NF-kB Signaling Pathway
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(Rac)-Z-FA-FMK has been shown to inhibit the nuclear factor-kappa B (NF-kB) signaling
pathway. It appears to exert this effect by preventing the degradation of IkBa, the inhibitory
protein that sequesters NF-kB in the cytoplasm. By stabilizing IkBa, Z-FA-FMK prevents the
nuclear translocation of the p65 subunit of NF-kB, thereby inhibiting its transcriptional activity.
This leads to a downstream reduction in the expression of NF-kB target genes, which include
pro-inflammatory cytokines.

Data Presentation
Inhibitory Activity

While a precise table of IC50 values for (Rac)-Z-FA-FMK against specific caspases and
cathepsins is not readily available in the reviewed literature, studies consistently report its
potent inhibition of cathepsins B and L, and selective inhibition of effector caspases (2, 3, 6,
and 7) at micromolar concentrations.[1] Conversely, it does not inhibit initiator caspases 8 and
10.[1]

Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from standard colorimetric assays utilizing a p-nitroaniline (pNA)-
conjugated substrate.

Materials:

Cell lysate containing active caspase-3

(Rac)-Z-FA-FMK (for control)

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

Caspase-3 substrate (e.g., Ac-DEVD-pNA), 20 mM stock in DMSO

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:
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» Prepare cell lysates from apoptotic and control cells. Determine the protein concentration of
each lysate.

 In a 96-well plate, add 50-200 pg of protein from each cell lysate to individual wells. Adjust
the volume to 45 pL with Assay Buffer.

» For inhibitor control wells, pre-incubate the lysate with the desired concentration of (Rac)-Z-
FA-FMK for 30 minutes at 37°C.

e Prepare a substrate solution by diluting the Ac-DEVD-pNA stock to a final working
concentration (e.g., 200 uM) in Assay Buffer.

« Initiate the reaction by adding 5 pL of the substrate solution to each well.
 Incubate the plate at 37°C for 1-2 hours, protected from light.
o Measure the absorbance at 405 nm using a microplate reader.

o The caspase-3 activity is proportional to the colorimetric signal.

NF-kB (p65) Nuclear Translocation Assay
(Immunofluorescence)

This protocol outlines the steps for visualizing the subcellular localization of the NF-kB p65
subunit.

Materials:

Cells cultured on glass coverslips

Stimulus for NF-kB activation (e.g., TNF-0)

(Rac)-Z-FA-FMK

4% Paraformaldehyde in PBS

0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: Rabbit anti-p65

Secondary antibody: FITC-conjugated anti-rabbit IgG

Nuclear counterstain (e.g., DAPI)

Mounting medium

Fluorescence microscope

Procedure:

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with (Rac)-Z-FA-FMK at the desired concentration for 1 hour.

Stimulate the cells with an NF-kB activator (e.g., TNF-a at 20 ng/mL) for 30-60 minutes.

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room
temperature.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) for 1 hour at
room temperature.

Wash the cells three times with PBS.

Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking buffer)
for 1 hour at room temperature, protected from light.

Wash the cells three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.
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e Mount the coverslips onto microscope slides using mounting medium.

 Visualize the subcellular localization of p65 using a fluorescence microscope. In
unstimulated or Z-FA-FMK-treated cells, p65 will be predominantly in the cytoplasm, while in
stimulated cells, it will translocate to the nucleus.

Mandatory Visualization
Apoptosis Signaling Pathway
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Caption: Z-FA-FMK selectively inhibits effector caspases in apoptosis.
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Caption: Z-FA-FMK inhibits NF-kB activation by preventing IkBa degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates
that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [(Rac)-Z-FA-FMK: An In-depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775747#what-is-rac-z-fa-fmk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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